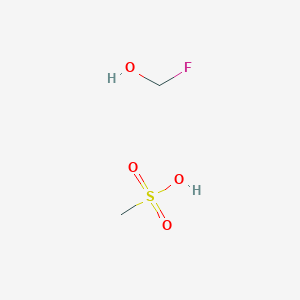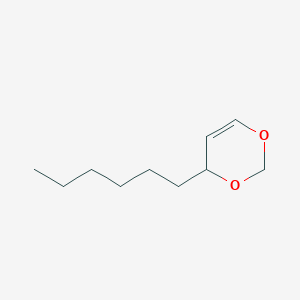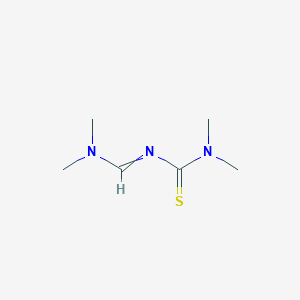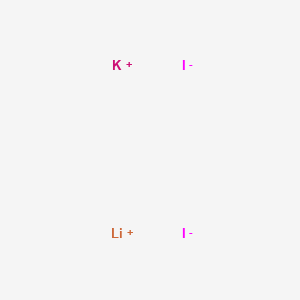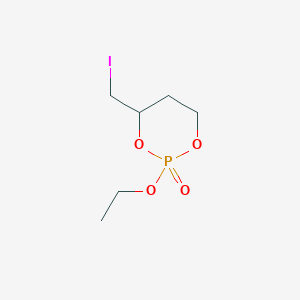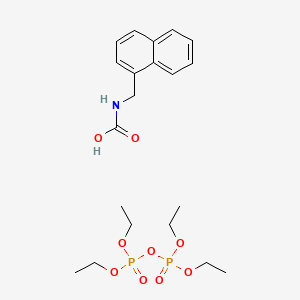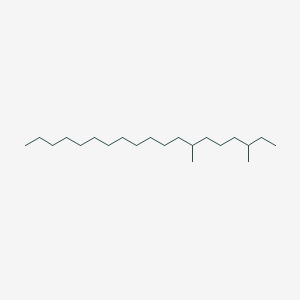
3,7-Dimethylnonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylnonadecane is a branched hydrocarbon with the molecular formula C21H44. It is a saturated aliphatic compound, meaning it contains only single bonds between carbon atoms. This compound is known for its role as a sex pheromone in certain insect species, particularly the alfalfa blotch leafminer (Agromyza frontella) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnonadecane can be achieved through stereoselective methods. One approach involves using ®-(+)-pulegone as a chiral starting material. This method allows for the preparation of chiral aliphatic isoprenoid compounds. The synthetic route places the stereogenic center of pulegone at either C.3 or C.7, enabling the comparison of optical properties of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the stereoselective synthesis approach mentioned above could potentially be scaled up for industrial applications, provided that the starting materials and reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3,7-Dimethylnonadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: No significant change as alkanes are already reduced.
Substitution: Haloalkanes (e.g., chlorinated or brominated derivatives).
科学的研究の応用
3,7-Dimethylnonadecane has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and chiral hydrocarbons.
Biology: Acts as a sex pheromone in the alfalfa blotch leafminer, influencing mating behavior .
Industry: Could be used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3,7-Dimethylnonadecane as a sex pheromone involves its interaction with olfactory receptors in the male alfalfa blotch leafminer. The compound binds to specific receptors, triggering a series of molecular events that lead to mating behavior. The exact molecular targets and pathways involved in this process are still under investigation .
類似化合物との比較
Similar Compounds
3,7-Dimethyldecane: Another branched hydrocarbon with similar structural features but a shorter carbon chain.
3,7-Dimethylundecane: Similar structure with an additional carbon atom compared to 3,7-Dimethyldecane.
3,7-Dimethyldodecane: Similar structure with two additional carbon atoms compared to 3,7-Dimethyldecane.
Uniqueness
3,7-Dimethylnonadecane is unique due to its specific role as a sex pheromone in the alfalfa blotch leafminer. Its stereoselective synthesis and chiral properties also make it a valuable compound for research in organic chemistry and pheromone studies .
特性
CAS番号 |
113714-57-1 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC名 |
3,7-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-7-8-9-10-11-12-13-14-15-17-21(4)19-16-18-20(3)6-2/h20-21H,5-19H2,1-4H3 |
InChIキー |
ZRWWZZPRTCSWHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


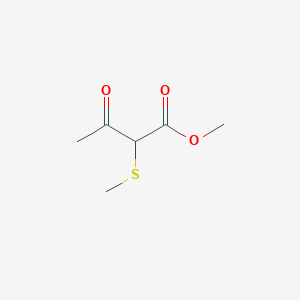


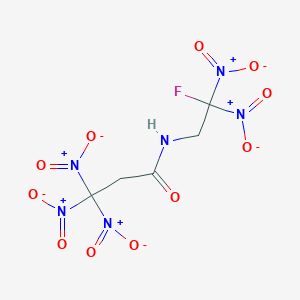
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
